Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound that belongs to the class of thiazole and pyrimidine derivatives. It is characterized by a thiazolo-pyrimidine structure, which is significant in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its applications in drug development and synthesis of bioactive molecules.
The compound can be synthesized through various chemical reactions involving thiazole and pyrimidine derivatives. Its structural characteristics and potential applications have been documented in scientific literature, particularly in studies focusing on heterocyclic compounds.
Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is classified as a heterocyclic compound, specifically a fused bicyclic structure containing both thiazole and pyrimidine rings. It falls under the category of carboxylate esters due to the presence of an ethyl ester functional group.
The synthesis of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the following methods:
The synthesis may utilize various catalysts and solvents to facilitate the reactions, ensuring high yields and purity of the final product. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the specific precursors used.
The molecular structure of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be represented as follows:
This indicates that the compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.
The compound's molecular weight is approximately 224.24 g/mol. The structural formula reflects its functional groups, including a carbonyl group (C=O) and an ethyl ester group (–COOC2H5).
Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo several chemical reactions:
These reactions are often facilitated by specific reagents under controlled conditions to achieve desired transformations while minimizing side reactions.
The mechanism of action for ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with biological targets, which may include enzymes or receptors relevant in pharmacological pathways.
Experimental studies are required to elucidate specific interactions and affinities with biological targets, which would provide insight into its therapeutic potential.
Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific uses:
Multicomponent reactions (MCRs) offer efficient pathways to construct the thiazolo[3,2-a]pyrimidine core. A prominent one-pot protocol involves α-bromination of ketones (e.g., cyclohexanone, acetylacetone) using N-bromosuccinimide (NBS), followed by cyclization with 3,4-dihydropyrimidine-2(1H)-thiones (thiopyrimidines). This tandem reaction proceeds in acetonitrile under mild conditions (35–50°C), yielding hydrobromide salts of the target scaffold with >85% efficiency [2]. Crucially, this method eliminates intermediate isolation, reducing waste and reaction time.
The Biginelli condensation provides another versatile route. Thiourea, acetoacetic ester, and aryl aldehydes (e.g., 4-bromobenzaldehyde) undergo solvent-free fusion at 120°C to form 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. Subsequent cyclization directly generates the ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate framework without purification [5]. This approach leverages atom economy and operational simplicity.
Cyclization of dihydropyrimidine precursors with bis-electrophiles is pivotal for scaffold formation. Ethyl chloroacetate serves as a key cyclizing agent: refluxing dihydropyrimidinethiones with a 5-fold excess of ethyl chloroacetate (120°C, solvent-free) achieves 90% yield of the bicyclic ester. The reaction proceeds via S-alkylation followed by intramolecular condensation, forming the thiazole ring [5] [6].
Alternative cyclization agents include:
Table 1: Cyclization Agents and Corresponding Products
Cyclization Agent | Reaction Conditions | Product Substituent (C2) | Yield Range |
---|---|---|---|
Ethyl chloroacetate | 120°C, solvent-free | -CH₂COOEt | 85–90% |
α-Bromoketones | CH₃CN, 50°C, PTSA catalyst | -COCH₃ | 75–82% |
Diethyl acetylenedicarboxylate | MeOH, ultrasound, rt | -C(COOEt)=C(COOEt)- | 70–78% |
1,2-Dichloroethane | Reflux, base | Fused thiazine ring | 65–70% |
The ethyl ester moiety provides a handle for diverse derivatizations:
Table 2: Bioactivity of Key Derivatives
Derivative Structure | Biological Target | Activity (IC₅₀ or MIC) |
---|---|---|
5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro- analog | Topoisomerase II | 2.2 µM (A549 cells) [2] |
Ethyl 2-[2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl]acetate | Acetylcholinesterase | 8.9 µM [6] |
2-(Arylmethylidene)thiazolo[3,2-a]pyrimidines | S. aureus | MIC = 25 µg/mL |
Additional modifications include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7